(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-(4-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with 4-nitrobenzaldehyde. The reaction conditions often require the use of a base such as sodium ethoxide in ethanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of oxides.
Scientific Research Applications
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 1-(3,4-Dimethylphenyl)-3-methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both methyl and nitro groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(4-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-12-4-7-17(10-13(12)2)21-19(23)18(14(3)20-21)11-15-5-8-16(9-6-15)22(24)25/h4-11H,1-3H3/b18-11+ |
InChI Key |
OVEFOIACWROHSX-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=N2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=N2)C)C |
Origin of Product |
United States |
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